REACTION_CXSMILES
|
[N-:1]=[N+]=[N-].[Na+].[CH3:5][CH:6]([O:8][C:9]1[CH:18]=[C:17]2[C:12]([CH2:13][CH2:14][CH2:15][C:16]2=[O:19])=[CH:11][CH:10]=1)[CH3:7].O.C(=O)([O-])[O-].[Na+].[Na+]>FC(F)(F)C(O)=O>[CH3:5][CH:6]([O:8][C:9]1[CH:10]=[CH:11][C:12]2[CH2:13][CH2:14][CH2:15][C:16](=[O:19])[NH:1][C:17]=2[CH:18]=1)[CH3:7] |f:0.1,4.5.6|
|
Name
|
|
Quantity
|
900 mg
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
2.24 g
|
Type
|
reactant
|
Smiles
|
CC(C)OC1=CC=C2CCCC(C2=C1)=O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction medium is refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
is then brought back to ambient temperature
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted twice with 100 ml of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases are dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue is purified by flash chromatography on silica gel, elution
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)OC1=CC2=C(CCCC(N2)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 346 mg | |
YIELD: CALCULATEDPERCENTYIELD | 14.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |